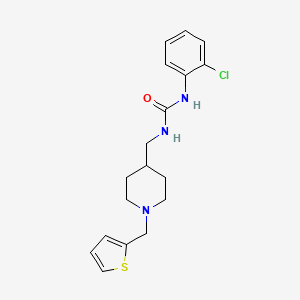

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCXCVDTIDXHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative, which can be achieved through the reaction of piperidine with thiophen-2-ylmethyl chloride under basic conditions.

Urea Formation: The piperidine derivative is then reacted with 2-chlorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism would depend on the specific application and the biological target.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a class of urea derivatives with piperidine-based scaffolds. Key structural analogs include:

1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea (ACPU)

- Substituents : Adamantane and coumarin-acetyl groups.

- Synthesis : Prepared via carbodiimide coupling (EDCI/DMAP) with 65% yield .

- Relevance : Demonstrates the use of bulky substituents (adamantane) and fluorescent tags (coumarin) for enzyme targeting.

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

- Substituents : Chloro-trifluoromethylphenyl and pyridine-thioether groups.

- Relevance : Highlights the incorporation of electron-withdrawing groups (CF₃) and heterocyclic moieties for enhanced binding affinity .

1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31)

- Substituents : Indole-pyrazolopyrimidine and morpholine groups.

- Synthesis : Utilizes reductive amination for piperidine functionalization .

- Relevance : Emphasizes the role of fused heterocycles in modulating kinase inhibition.

1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea

- Substituents : Trifluoromethylphenyl and isobutyryl groups.

- Synthesis : Achieved via carbamate formation with 66% yield .

- Relevance : Illustrates the impact of lipophilic substituents (CF₃) on metabolic stability.

Data Table: Key Structural Analogs

Biological Activity

1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, with the CAS number 1211841-17-6, is a compound of significant interest in medicinal chemistry. Its unique structural features, including a piperidine moiety and a thiophene substituent, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 363.9 g/mol. The structure can be outlined as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN₃OS |

| Molecular Weight | 363.9 g/mol |

| CAS Number | 1211841-17-6 |

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including antibacterial, enzyme inhibition, and potential anticancer properties.

Antibacterial Activity

Research has shown that compounds containing piperidine and thiophene moieties exhibit varying degrees of antibacterial activity. For instance, studies have demonstrated that derivatives with similar structures can display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The specific antibacterial efficacy of this compound remains to be fully characterized through empirical testing.

Enzyme Inhibition

Enzyme inhibition studies indicate that related compounds can serve as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown IC₅₀ values ranging from 0.63 µM to 6.28 µM against urease, suggesting a potential for this compound to exhibit similar inhibitory effects. The mechanism typically involves binding to the active site of the enzyme, thus blocking its activity.

| Compound | IC₅₀ (µM) |

|---|---|

| Thiourea | 21.25 |

| Compound A | 2.14 |

| Compound B | 0.63 |

Anticancer Potential

The anticancer activity of piperidine derivatives is well-documented. Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. The structure's ability to interact with specific protein targets may enhance its efficacy in cancer therapy.

Case Studies and Research Findings

Recent studies on related compounds have provided insights into their biological mechanisms:

- Study on Piperidine Derivatives : A study explored the synthesis of piperidine derivatives and their anticancer properties, revealing that some compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Enzyme Inhibition Studies : Research indicated that piperidine-based compounds could inhibit urease effectively, suggesting their potential as therapeutic agents in treating conditions like kidney stones .

- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, highlighting the importance of structural modifications in enhancing antibacterial efficacy .

Q & A

Q. Q1.1 (Basic): What are the common synthetic routes for 1-(2-chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and what intermediates are critical?

A1.1: The compound is typically synthesized via urea bond formation between aromatic amines and isocyanates or carbamoyl chlorides. Key intermediates include:

- 1-(2-Chlorophenyl)urea precursor : Synthesized by reacting 2-chloroaniline with phosgene or its equivalents.

- Piperidine-thiophene intermediate : Prepared by alkylation of piperidin-4-ylmethanol with thiophen-2-ylmethyl halides, followed by Boc deprotection.

Coupling these intermediates under basic conditions (e.g., DABCO in acetonitrile at 65°C) yields the target compound .

Q. Q1.2 (Advanced): How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A1.2:

- Catalyst selection : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation while minimizing side reactions .

- Solvent optimization : Acetonitrile or DMF enhances solubility of aromatic intermediates.

- Temperature control : Reflux at 65–80°C balances reaction rate and decomposition risks.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Structural Characterization

Q. Q2.1 (Basic): Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

A2.1:

Q. Q2.2 (Advanced): How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry or conformational flexibility?

A2.2: X-ray crystallography provides precise bond angles, torsion angles, and intermolecular interactions. For example:

- Piperidine ring conformation : Chair vs. boat configurations influence biological activity.

- Thiophene orientation : Planarity with the urea group affects π-π stacking in target binding .

Biological Activity Profiling

Q. Q3.1 (Basic): What in vitro assays are used to evaluate the anticancer potential of this compound?

A3.1:

Q. Q3.2 (Advanced): How can mechanistic studies elucidate the compound’s interaction with kinase targets?

A3.2:

- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Molecular docking : Compare binding modes with co-crystal structures of urea derivatives in kinase active sites .

Environmental and Toxicological Impact

Q. Q4.1 (Basic): What methodologies assess the environmental persistence of this compound?

A4.1:

Q. Q4.2 (Advanced): How can computational models predict bioaccumulation or ecotoxicity?

A4.2:

- QSAR models : Correlate logP (octanol-water partition coefficient) with bioaccumulation potential.

- Ecotoxicogenomics : RNA-seq of model organisms (e.g., Daphnia magna) exposed to sublethal doses .

Analytical Method Development

Q. Q5.1 (Basic): What HPLC conditions are optimal for quantifying this compound in biological matrices?

A5.1:

Q. Q5.2 (Advanced): How can LC-MS/MS methods be validated for pharmacokinetic studies?

A5.2:

- Calibration curves : Linear range (1–1000 ng/mL) with R > 0.99.

- Matrix effects : Assess ion suppression/enhancement using post-column infusion.

- Stability : Test freeze-thaw cycles and long-term storage (-80°C) .

Data Contradictions and Reproducibility

Q. Q6.1 (Advanced): How should researchers address discrepancies in reported biological activity across studies?

A6.1:

- Batch variability : Characterize purity (>98% by HPLC) and confirm stereochemistry (e.g., chiral HPLC).

- Assay conditions : Standardize cell culture media, serum concentration, and incubation time .

Crystal Structure and Conformational Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.